![molecular formula C8H7BrN2 B2961410 8-Bromo-6-methylpyrrolo[1,2-a]pyrazine CAS No. 2361645-22-7](/img/structure/B2961410.png)

8-Bromo-6-methylpyrrolo[1,2-a]pyrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

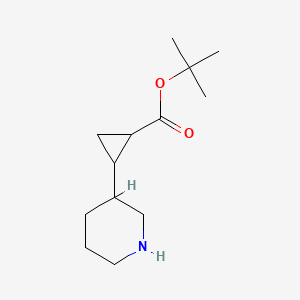

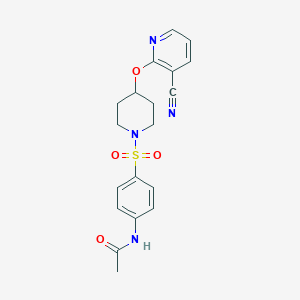

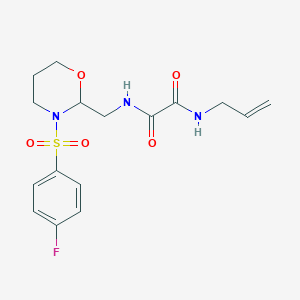

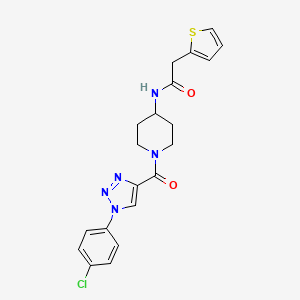

8-Bromo-6-methylpyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . It has a molecular weight of 211.06 . It is a powder in physical form .

Synthesis Analysis

Pyrrolopyrazine derivatives, including 8-Bromo-6-methylpyrrolo[1,2-a]pyrazine, can be synthesized through various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation .Molecular Structure Analysis

The molecular structure of 8-Bromo-6-methylpyrrolo[1,2-a]pyrazine is represented by the InChI code: 1S/C8H7BrN2/c1-6-4-7(9)8-5-10-2-3-11(6)8/h2-5H,1H3 .Chemical Reactions Analysis

Pyrrolopyrazines, including 8-Bromo-6-methylpyrrolo[1,2-a]pyrazine, are classified into three chemical categories with two or three nitrogen atoms, indicating various biological activities .Physical And Chemical Properties Analysis

8-Bromo-6-methylpyrrolo[1,2-a]pyrazine has a density of 1.60±0.1 g/cm3 . The pKa value is 0.14±0.30 .Scientific Research Applications

Antimicrobial Activity

8-Bromo-6-methylpyrrolo[1,2-a]pyrazine derivatives have shown promising results as antimicrobial agents. They have been tested against a variety of bacterial and fungal strains and have exhibited significant inhibitory effects .

Antifungal Activity

These compounds also display potent antifungal properties. Research indicates that they can be effective in combating fungal infections, which is crucial given the rising incidence of antifungal resistance .

Antiviral Activity

The antiviral potential of 8-Bromo-6-methylpyrrolo[1,2-a]pyrazine is another area of interest. Studies suggest that these derivatives can inhibit the replication of certain viruses .

Anti-inflammatory Activity

Inflammation is a common physiological response to various diseases. Pyrrolopyrazine derivatives have been found to possess anti-inflammatory properties, making them potential candidates for treating inflammatory disorders .

Antioxidant Activity

Oxidative stress is implicated in many diseases. The antioxidant activity of 8-Bromo-6-methylpyrrolo[1,2-a]pyrazine derivatives could be beneficial in protecting against oxidative damage .

Antitumor Activity

These compounds have been subjected to cytotoxicity testing against various cancer cell lines. Some derivatives have shown high levels of cell death in glioblastoma cell lines, indicating their potential as antitumor agents .

Kinase Inhibitory Activity

Kinase inhibition is a therapeutic strategy in treating cancer and other diseases. Pyrrolopyrazine derivatives have shown activity in inhibiting certain kinases, which could be valuable in drug development .

Safety and Hazards

Future Directions

Given the wide range of biological activities related to the pyrrolopyrazine scaffold, it is an attractive scaffold for drug discovery research . The synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in various papers will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

Mechanism of Action

Target of Action

Pyrrolopyrazine derivatives, which include 8-bromo-6-methylpyrrolo[1,2-a]pyrazine, have been known to exhibit a wide range of biological activities .

Biochemical Pathways

Pyrrolopyrazine derivatives have been associated with various biological activities, suggesting they may interact with multiple pathways .

Result of Action

Pyrrolopyrazine derivatives have shown various biological activities, suggesting they may have multiple effects at the molecular and cellular levels .

properties

IUPAC Name |

8-bromo-6-methylpyrrolo[1,2-a]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-6-4-7(9)8-5-10-2-3-11(6)8/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTZARNUJSBKYDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2N1C=CN=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromo-6-methylpyrrolo[1,2-a]pyrazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)propionamide](/img/structure/B2961328.png)

![3-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2961329.png)

![ethyl 4-[3-(4-chlorophenyl)-2,4-dioxo-1H-pyrimidin-6-yl]piperazine-1-carboxylate](/img/structure/B2961330.png)

![1-benzyl-4-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2961331.png)

![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(2-pyridinyl)-1H-pyrazol-5-amine](/img/structure/B2961337.png)

![3-{1H-imidazo[4,5-b]pyridin-2-yl}propan-1-amine dihydrochloride](/img/structure/B2961342.png)

![N-(2,4-dimethoxyphenyl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2961343.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-carboxamide](/img/structure/B2961346.png)